molecular formula C26H28ClN3 B3365652 N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine CAS No. 125486-24-0

N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine

Cat. No.: B3365652
CAS No.: 125486-24-0
M. Wt: 418 g/mol
InChI Key: AEMGWIPLOIDRAE-UHFFFAOYSA-N
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Description

N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridine moiety linked to a phenylpropyl chain, which is further substituted with a 2-chloroethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors such as diphenylamine derivatives under acidic conditions.

    Substitution Reactions: The phenylpropyl chain is introduced via Friedel-Crafts alkylation, where the acridine core reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the 2-Chloroethyl Group: The final step involves the substitution of the phenylpropyl chain with a 2-chloroethyl group using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions and as a fluorescent probe.

    Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The 2-chloroethyl group can also form covalent bonds with DNA, further enhancing its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known DNA intercalator used as a fluorescent dye.

    Mitoxantrone: An anthracenedione antineoplastic agent that intercalates into DNA and inhibits topoisomerase II.

    Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.

Uniqueness

N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine is unique due to the presence of the 2-chloroethyl group, which enhances its ability to form covalent bonds with DNA, leading to increased cytotoxicity. This makes it a promising candidate for further development as an anticancer agent.

Properties

IUPAC Name

N-[3-[4-[2-chloroethyl(ethyl)amino]phenyl]propyl]acridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3/c1-2-30(19-17-27)21-15-13-20(14-16-21)8-7-18-28-26-22-9-3-5-11-24(22)29-25-12-6-4-10-23(25)26/h3-6,9-16H,2,7-8,17-19H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMGWIPLOIDRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)CCCNC2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925146
Record name 4-{3-[(Acridin-9(10H)-ylidene)amino]propyl}-N-(2-chloroethyl)-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125486-24-0, 129787-12-8
Record name 9-Acridinamine, N-(3-(4-((2-chloroethyl)ethylamino)phenyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125486240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129787128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{3-[(Acridin-9(10H)-ylidene)amino]propyl}-N-(2-chloroethyl)-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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